molecular formula C22H25ClN2O2 B13889866 Methyl (2E)-3-[4-({[2-(2-methyl-1H-indol-3-YL)ethyl]amino}methyl)phenyl]prop-2-enoate hydrochloride

Methyl (2E)-3-[4-({[2-(2-methyl-1H-indol-3-YL)ethyl]amino}methyl)phenyl]prop-2-enoate hydrochloride

Cat. No.: B13889866
M. Wt: 384.9 g/mol
InChI Key: SLJZCNYOFBVRSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Panobinostat Carboxylic Acid Methyl Ester Hydrochloride is a derivative of panobinostat, a potent histone deacetylase (HDAC) inhibitor. It is primarily used in the treatment of multiple myeloma, a type of blood cancer. Panobinostat works by blocking the action of histone deacetylase in myeloma cells, which prevents the cells from growing and multiplying .

Preparation Methods

The synthesis of Panobinostat Carboxylic Acid Methyl Ester Hydrochloride involves several steps. One efficient method starts with the commercially available 4-(chloromethyl)benzaldehyde, which is converted to (E)-methyl 3-[4-(chloromethyl)phenyl]acrylate via the Wittig–Horner reaction. This intermediate is then condensed with 2-(2-methyl-1H-indol-3-yl)ethanamine to form (E)-methyl 3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]acrylate. Finally, a nucleophilic substitution reaction is carried out to generate the desired compound .

Chemical Reactions Analysis

Panobinostat Carboxylic Acid Methyl Ester Hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Panobinostat Carboxylic Acid Methyl Ester Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Panobinostat Carboxylic Acid Methyl Ester Hydrochloride exerts its effects by inhibiting histone deacetylases (HDACs). This inhibition leads to an increase in acetylation of histone proteins, resulting in changes in gene expression. The compound targets multiple HDAC classes, including class I (HDACs 1, 2, 3, 8), class II (HDACs 4, 5, 6, 7, 9, 10), and class IV (HDAC 11). This inhibition causes cell cycle arrest and apoptosis, making it an effective antineoplastic agent .

Comparison with Similar Compounds

Panobinostat Carboxylic Acid Methyl Ester Hydrochloride is unique among HDAC inhibitors due to its broad spectrum of activity and high potency. Similar compounds include:

Properties

IUPAC Name

methyl 3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2.ClH/c1-16-19(20-5-3-4-6-21(20)24-16)13-14-23-15-18-9-7-17(8-10-18)11-12-22(25)26-2;/h3-12,23-24H,13-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJZCNYOFBVRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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